Nucleoside Synthesis: 6-Chloropurine Delivers 71% Yield in Diazotization Route from Adenosine
In a direct comparative diazotization protocol, 6-chloropurine nucleoside was obtained in 71% yield from 2',3',5'-tri-O-acetyladenosine, while the corresponding 6-bromopurine nucleoside was prepared from 3',5'-di-O-acetyl-2'-deoxyadenosine in 80% yield [1]. This demonstrates that 6-chloropurine nucleosides are accessible with good synthetic efficiency via diazotization, though the bromo analog achieves a modestly higher yield (80% vs 71%). The chloro derivative offers a favorable balance of reactivity and stability for subsequent functionalization without premature dehalogenation.
| Evidence Dimension | Nucleoside synthesis yield |
|---|---|
| Target Compound Data | 71% yield (6-chloropurine nucleoside from 2',3',5'-tri-O-acetyladenosine) |
| Comparator Or Baseline | 6-Bromopurine nucleoside: 80% yield (from 3',5'-di-O-acetyl-2'-deoxyadenosine) |
| Quantified Difference | 9% lower yield for chloro analog under comparable diazotization conditions |
| Conditions | Nonaqueous diazotization of aminopurine derivatives with acyl/silyl halides |
Why This Matters
This yield comparison provides procurement decision-makers with direct, reproducible synthetic efficiency data for selecting between 6-halopurine building blocks.
- [1] Robins MJ, et al. Nucleic Acid Related Compounds. 118. Nonaqueous Diazotization of Aminopurine Derivatives. Convenient Access to 6-Halo- and 2,6-Dihalopurine Nucleosides and 2'-Deoxynucleosides with Acyl or Silyl Halides. Journal of Organic Chemistry. 2003;68(3):980-983. doi:10.1021/jo020625a. View Source
